molecular formula C8H15N3 B13296687 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13296687
M. Wt: 153.22 g/mol
InChI Key: JNZWIEYQQCXJRD-UHFFFAOYSA-N
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Description

3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied as a potential inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways. The compound binds to the active site of the kinase, preventing its activity and thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike simple alcohols or ketones, the pyrazole ring in this compound provides a versatile scaffold for further functionalization and potential bioactivity.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-5(2)6(3)7-4-8(9)11-10-7/h4-6H,1-3H3,(H3,9,10,11)

InChI Key

JNZWIEYQQCXJRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=CC(=NN1)N

Origin of Product

United States

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